NVP-DFV890

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

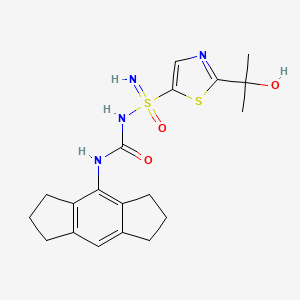

C19H24N4O3S2 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]urea |

InChI |

InChI=1S/C19H24N4O3S2/c1-19(2,25)17-21-10-15(27-17)28(20,26)23-18(24)22-16-13-7-3-5-11(13)9-12-6-4-8-14(12)16/h9-10,25H,3-8H2,1-2H3,(H3,20,22,23,24,26) |

InChI Key |

LHVWNNYPUDZLSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=C(S1)S(=N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |

Origin of Product |

United States |

Foundational & Exploratory

NVP-DFV890: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

NVP-DFV890, also known as DFV890 or IFM-2427, is a potent, selective, and orally active inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Novartis, this small molecule therapeutic has shown promise in treating a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to improve upon earlier generations of NLRP3 inhibitors, such as MCC950. The development strategy involved a scaffold hopping approach, replacing the sulfonylurea core of previous compounds with a novel sulfonimidamide motif.[1] This chemical modification was engineered to enhance metabolic stability and reduce hydrolysis, a common liability of sulfonylureas.[1]

The discovery process began with a high-throughput phenotypic screen to identify inhibitors of the NLRP3 pathway.[2] This led to the identification of lead compounds that were subsequently optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The replacement of a furan (B31954) unit with a 5-substituted thiazole (B1198619) moiety was a key step in the evolution of the lead compound to this compound, resulting in significantly improved potency and pharmacokinetic profile.

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic sulfonimidamide linkage. The following diagram outlines a representative synthetic route based on published medicinal chemistry literature.

Reaction Steps: [3] Bromination of a suitable ketone precursor. [4] Hantzsch thiazole synthesis with a thioamide. [5] Formation of the sulfoximine (B86345) from the corresponding aniline. [6] Chlorination of the sulfoximine. [7] Acylation of the indacenamine. [8] Final coupling of the three key fragments.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome.[5][9] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18.[4][10] These cytokines are potent mediators of inflammation.

This compound directly binds to the NACHT domain of NLRP3, locking the protein in an inactive conformation.[5][9] This prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly, thereby blocking the downstream release of IL-1β and IL-18.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency

| Assay | Cell Line | Stimulus | IC50 | Reference |

| IL-1β Release | Human Whole Blood | LPS | 180 nM | [2] |

| IL-1β Release | THP-1 cells | LPS + Nigericin (B1684572) | 13 nM | [2] |

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

| Parameter | Value | Units | Reference |

| Tmax | 1-3 | hours | [4] |

| Half-life | ~20 | hours | [2] |

| Bioavailability | Good | - | [4] |

Table 3: Clinical Development Status

| Indication | Phase | Status | Reference |

| Coronary Heart Disease | II | Ongoing | [3] |

| Knee Osteoarthritis | II | Ongoing | [3] |

| Myeloid Diseases | Ib | Recruiting | [11] |

| COVID-19 Pneumonia | II | Completed | [10] |

Key Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay (THP-1 Cells)

This protocol describes a common method to assess the in vitro potency of NLRP3 inhibitors.

Methodology:

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: After priming, the cells are washed and incubated with various concentrations of this compound for 1 hour.

-

NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a second stimulus, such as nigericin (a potassium ionophore) or ATP.

-

Cytokine Measurement: After a 1-2 hour incubation, the cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercial ELISA kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Ex Vivo Human Whole Blood Assay

This assay assesses the activity of the compound in a more physiologically relevant matrix.

Methodology:

-

Blood Collection: Freshly drawn human whole blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are incubated with various concentrations of this compound for a specified period.

-

LPS Stimulation: The blood is then stimulated with LPS to induce cytokine production.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

Cytokine Analysis: The levels of IL-1β in the plasma are measured by ELISA.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of this compound, a promising NLRP3 inflammasome inhibitor. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

NVP-DFV890: A Deep Dive into the Medicinal Chemistry and Structure-Activity Relationship of a Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DFV890 is a clinical-stage, orally bioavailable, small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the medicinal chemistry efforts and structure-activity relationships (SAR) that led to the discovery and development of this compound. It is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NLRP3 inhibition.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NLRP3 inflammasome is a key component of the innate immune system.[1] It is a multi-protein complex that, upon activation by a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a broad range of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.

The Medicinal Chemistry of this compound: From Sulfonylurea to Sulfonimidamide

The journey to this compound began with the optimization of earlier generation sulfonylurea-based NLRP3 inhibitors. A key innovation in the development of this compound was the replacement of the hydrolytically labile sulfonylurea core with a more stable sulfonimidamide motif.[2][3] This chemical modification was crucial in improving the compound's pharmacokinetic profile and reducing the potential for hydrolysis.[2][3]

The chemical structure of this compound, systematically named 2-[amino-[5-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]-oxo-λ6-sulfanylidene]-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide, reflects a strategic design to maximize potency and druglikeness. A patent describes the replacement of the furan (B31954) unit of earlier compounds with a 5-substituted thiazole (B1198619) unit in this compound, which led to potent inhibition of IL-1β production and substantially improved pharmacokinetic properties.[4]

Mechanism of Action

This compound is a direct inhibitor of the NLRP3 inflammasome. It functions by preventing the assembly of the inflammasome complex, which is a critical step for its activation. By inhibiting NLRP3, this compound blocks the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.

References

Physicochemical properties of NVP-DFV890 for research

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and key experimental methodologies related to NVP-DFV890, a potent and selective inhibitor of the NLRP3 inflammasome.

Core Physicochemical Properties

This compound is a small molecule inhibitor with potential therapeutic applications in a range of inflammatory diseases.[1][2][3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₄O₃S₂ | [4] |

| Molecular Weight | 420.55 g/mol | [4] |

| CAS Number | 2271394-34-2 | [5] |

| Appearance | Solid | [6] |

| Solubility | 10 mM in DMSO | [6] |

| Purity | >98% (HPLC) | [6] |

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is a potent and selective orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[6] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by a variety of stimuli, triggers a cascade of inflammatory responses.

The mechanism of action of this compound involves directly binding to the NLRP3 protein, which locks it in an inactive conformation.[6] This prevents the assembly of the NLRP3 inflammasome complex, a crucial step for its activation. By inhibiting inflammasome assembly, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[7][8]

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line commonly used for inflammasome research.[9][10][11][12]

Objective: To determine the in vitro potency (e.g., IC50) of this compound in inhibiting NLRP3 inflammasome activation.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

DMSO (vehicle control)

-

Human IL-1β ELISA kit

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Methodology:

-

Cell Culture and Differentiation:

-

Priming:

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.[9]

-

After priming, remove the LPS-containing medium and add the medium with the various concentrations of this compound or vehicle.

-

Pre-incubate the cells with the inhibitor for 30-60 minutes.[9]

-

-

Activation:

-

Sample Collection and Analysis:

References

- 1. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (IFM-2427) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

NVP-DFV890: A Technical Guide to Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890, also known as DFV890, is a potent and orally bioavailable small-molecule inhibitor of the Nucleotide-binding domain, Leucine-rich repeat and Pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] Developed by Novartis, this compound is under investigation for its therapeutic potential in a range of inflammatory conditions.[1][4] this compound features a unique sulfonimidamide motif, which enhances its stability and resistance to hydrolysis compared to traditional sulfonylureas.[4][5] This technical guide provides a comprehensive overview of the target engagement and available binding data for this compound, including its mechanism of action, quantitative inhibition data, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 protein, a key sensor component of the innate immune system.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of danger signals, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[3]

This compound directly binds to the NLRP3 protein, locking it in an inactive conformation.[3] This prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. By inhibiting NLRP3 activation, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.[1][3]

Target Engagement and Binding Data

While direct binding of this compound to NLRP3 has been confirmed, specific quantitative data on the binding affinity (Kd) and kinetic parameters (kon, koff) are not publicly available in the reviewed literature. However, the potency of this compound has been characterized through functional assays that measure the inhibition of NLRP3-mediated IL-1β release in various cell types.

Quantitative Inhibition Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different experimental systems.

| Cell Type/System | Assay Conditions | IC50 | Reference |

| Human Myeloid Cell Populations (PBMCs, monocytes, monocyte-derived macrophages) | LPS-induced IL-1β release (free IC50) | 1.0–2.9 nM | [3] |

| Human Whole Blood | LPS-induced IL-1β release | 180 nM | [6] |

| Human Whole Blood (ex-vivo) | LPS-stimulated IL-1β release (plasma IC50) | 61 ng/mL (approximately 145 nM) | [3] |

| Human Whole Blood (ex-vivo) | LPS-stimulated IL-1β release (plasma IC90) | 1340 ng/mL (approximately 3194 nM) | [3] |

| Cellular Assay | Not specified | 13 nM | [6] |

Signaling Pathway and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as priming (Signal 1) and activation (Signal 2). This compound acts to inhibit the activation step.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound binding kinetics are not publicly available. However, this section provides generalized protocols for the key techniques used to characterize small molecule-protein interactions.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with NLRP3 in a cellular context.

Materials:

-

Cell line expressing NLRP3 (e.g., THP-1 monocytes)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Apparatus for heating cells (e.g., PCR cycler, water bath)

-

Centrifuge

-

Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

-

Antibodies specific for NLRP3 and a loading control

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density. Treat cells with various concentrations of this compound or vehicle control for a specified period.

-

Heating: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and cell debris.

-

Protein Detection and Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble NLRP3 at each temperature point using Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble NLRP3 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of this compound binding to NLRP3.

Materials:

-

Purified, high-purity NLRP3 protein

-

This compound

-

Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified NLRP3 protein and dissolve this compound in the same dialysis buffer to ensure a perfect buffer match. Degas both solutions to prevent bubble formation.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe.

-

Loading: Load the NLRP3 protein solution into the sample cell and the this compound solution into the titration syringe.

-

Titration: Perform a series of small, sequential injections of this compound into the sample cell containing the NLRP3 protein, allowing the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rate constants of this compound binding to NLRP3.

Materials:

-

Purified, high-purity NLRP3 protein

-

This compound

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization: Immobilize the purified NLRP3 protein onto the surface of a sensor chip using a suitable coupling chemistry (e.g., amine coupling).

-

Assay Setup: Equilibrate the system with running buffer.

-

Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sensor surface containing the immobilized NLRP3.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as this compound binds to (association phase) and dissociates from (dissociation phase) the immobilized NLRP3. This is recorded in real-time as a sensorgram.

-

Surface Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

This compound is a promising NLRP3 inhibitor that demonstrates potent functional inhibition of the NLRP3 inflammasome in cellular assays. Its mechanism of action involves direct binding to the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade. While quantitative data on the direct binding affinity and kinetics are not yet publicly available, the provided information on its cellular potency and mechanism of action underscores its significance as a therapeutic candidate for NLRP3-driven diseases. The experimental protocols outlined in this guide provide a framework for the further biophysical characterization of this compound and other NLRP3 inhibitors.

References

- 1. DFV890 - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. drughunter.com [drughunter.com]

- 6. m.youtube.com [m.youtube.com]

Early Characterization of NVP-DFV890: A Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early cellular characterization of NVP-DFV890 (also known as DFV890 or IFM-2427), a potent and selective oral inhibitor of the NLRP3 inflammasome. This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes the underlying signaling pathways and experimental workflows.

This compound is a clinical-stage compound being investigated for a range of inflammatory conditions, including coronary heart disease, knee osteoarthritis, and certain myeloid diseases.[1][2] Its mechanism of action involves the direct binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][4][5] A key structural feature of this compound is its novel sulfonimidamide motif, which confers enhanced chemical stability compared to earlier NLRP3 inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and ex vivo potency data for this compound in cellular models.

| Parameter | Cell Type/System | Value | Reference |

| Free Half-Maximal Inhibitory Concentration (IC50) | Human peripheral blood mononuclear cells (PBMCs), monocytes, and monocyte-derived macrophages | 1.0–2.9 nM | [5] |

| Half-Maximal Inhibitory Concentration (IC50) | Ex vivo LPS-stimulated human whole blood | 61 ng/mL (90% CI: 50, 70 ng/mL) | [6][7] |

| 90% Inhibitory Concentration (IC90) | Ex vivo LPS-stimulated human whole blood | 1340 ng/mL (90% CI: 1190, 1490 ng/mL) | [6][7] |

| Half-Maximal Inhibitory Concentration (IC50) | Human whole blood assay | 180 nM | [8] |

Signaling Pathway and Mechanism of Action

This compound targets a critical component of the innate immune system, the NLRP3 inflammasome. The activation of this multi-protein complex is a key driver of inflammation in numerous diseases. The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound in cellular models.

In Vitro IL-1β Release Assay in Human THP-1 Monocytes

This assay is a cornerstone for evaluating the potency of NLRP3 inflammasome inhibitors.

a. Cell Culture and Differentiation:

-

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 105 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Following differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours before the assay.

b. Inflammasome Priming and Inhibitor Treatment:

-

Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

After the priming step, remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

c. Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

d. Measurement of IL-1β Release:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is performed in parallel with the IL-1β release assay to assess whether the observed inhibition of cytokine release is due to a cytotoxic effect of the compound.

a. Protocol:

-

Following the same experimental setup as the IL-1β release assay (priming, inhibitor treatment, and activation), collect a small aliquot of the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Include control wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

b. Data Analysis:

-

Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.

-

A significant increase in LDH release in this compound-treated wells would indicate a cytotoxic effect.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the cellular characterization of an NLRP3 inhibitor like this compound.

Caption: Workflow for this compound cellular characterization.

This technical guide provides a foundational understanding of the early cellular characterization of this compound. The provided data, protocols, and visualizations are intended to aid researchers in the design and execution of their own studies on NLRP3 inflammasome inhibitors.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adipogen.com [adipogen.com]

- 3. benchchem.com [benchchem.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. researchgate.net [researchgate.net]

- 6. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Comparing the NLRP3 Inflammasome Inhibitors NVP-DFV890 and MCC950

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving inflammatory processes in numerous pathologies. This guide provides an in-depth technical comparison of two potent and selective NLRP3 inhibitors: the well-established research tool MCC950 and the clinical-stage compound NVP-DFV890.

Core Structural Differences: An Evolution in Design

At the heart of the comparison between this compound and MCC950 lies a key structural modification reflecting an evolution in drug design aimed at improving pharmaceutical properties. MCC950 is characterized by a diarylsulfonylurea moiety.[1] While a potent inhibitor, the sulfonylurea group can be susceptible to hydrolysis.

In contrast, this compound, which was developed from the MCC950 scaffold, incorporates a sulfonimidamide motif.[2][3] This structural change is designed to enhance metabolic stability and reduce hydrolysis, potentially leading to an improved pharmacokinetic profile and a longer duration of action.[2]

Mechanism of Action: A Shared Target

Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome. They exert their effects by binding to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[4][5][6] This blockade of NLRP3 activation inhibits the downstream cleavage of pro-caspase-1 to active caspase-1, which in turn prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[7][8] More specifically, MCC950 has been shown to directly target the Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity and locking it in an inactive conformation.[6] this compound is also a direct binder of NLRP3, preventing its activation.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and MCC950. It is important to note that the data are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency

| Compound | Target | IC50 | Cell Type | Assay Conditions |

| This compound | NLRP3 | Free IC50 range: 1.0–2.9 nM[7] | Human PBMCs, monocytes, and monocyte-derived macrophages | LPS-induced IL-1β release[7] |

| Median IC50: 61 ng/mL (approx. 145 nM)[7] | Human whole blood | Ex vivo LPS-stimulated IL-1β release[7] | ||

| MCC950 | NLRP3 | 7.5 nM[9] | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not specified |

| 8.1 nM[9] | Human Monocyte-Derived Macrophages (HMDMs) | Not specified |

Table 2: Pharmacokinetic Parameters

| Compound | Species | Administration Route | Key Findings |

| This compound | Human | Oral | Well-tolerated with dose-dependent exposure. Food increased Cmax and AUC. A spray-dried dispersion formulation improved bioavailability at higher doses.[7] |

| MCC950 | Mouse | Not specified | Preclinical studies have investigated its pharmacokinetic profile, though it has been noted to have limitations for clinical use.[6] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of NLRP3 inhibitors. Below are representative methodologies for key assays.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is fundamental for determining the potency of NLRP3 inhibitors in a cellular context.

1. Cell Culture and Priming:

-

Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or MCC950) or vehicle control (DMSO) for a defined period.

3. NLRP3 Activation:

-

The NLRP3 inflammasome is activated using a variety of stimuli, such as ATP, nigericin, or monosodium urate (MSU) crystals.

4. Measurement of IL-1β Release:

-

The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

-

The percentage of IL-1β inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.

Ex Vivo Whole Blood Stimulation Assay (as performed for this compound)

This assay provides a more physiologically relevant assessment of an inhibitor's activity.

1. Blood Collection:

-

Whole blood is collected from subjects.

2. Ex Vivo Stimulation:

-

Aliquots of whole blood are stimulated with LPS to induce pro-inflammatory cytokine production.

3. Measurement of Cytokine Inhibition:

-

The ability of the inhibitor (present in the subjects' plasma) to suppress the release of IL-1β is measured.

4. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

-

The relationship between the plasma concentration of the inhibitor and the extent of IL-1β inhibition is modeled to determine parameters such as IC50 and IC90.[7]

Visualizing the Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

General Experimental Workflow for Evaluating NLRP3 Inhibitors.

Conclusion

This compound represents a next-generation NLRP3 inhibitor that builds upon the foundational discoveries made with MCC950. The key structural modification from a sulfonylurea to a sulfonimidamide in this compound is a strategic design choice aimed at enhancing the compound's drug-like properties. While both are potent and selective inhibitors of the NLRP3 inflammasome, this compound has advanced into clinical development, supported by favorable pharmacokinetic and pharmacodynamic data in humans. MCC950 remains an invaluable and widely used tool for preclinical research, enabling the continued exploration of the role of the NLRP3 inflammasome in health and disease. For researchers and drug developers, the choice between these compounds will depend on the specific application, with this compound being the more clinically advanced candidate and MCC950 serving as a robust benchmark for in vitro and in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. drughunter.com [drughunter.com]

- 4. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future… [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

From Bench to Bedside: The Development of NVP-DFV890, a Novel NLRP3 Inflammasome Inhibitor

A Technical Whitepaper on the Evolution of a Promising Anti-Inflammatory Agent from CRID3 Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research. This technical guide details the development of NVP-DFV890, a novel, potent, and orally bioavailable NLRP3 inhibitor that evolved from the foundational CRID3 (also known as MCC950) compound. We will explore the chemical modifications that led to the enhanced stability and potency of this compound, delve into its mechanism of action, and present key preclinical and clinical data. This document also provides detailed experimental protocols and visualizes the critical signaling pathways and developmental workflows.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The nucleotide-binding domain and leucine-rich repeat (NLR) family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1][2] Upon activation by a variety of sterile danger signals and pathogens, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of the active inflammasome complex.[3] This complex then facilitates the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.[2]

The Genesis of this compound: Overcoming the Limitations of CRID3

The diarylsulfonylurea compound, CRID3 (MCC950), was a pioneering discovery in the field of NLRP3 inhibition, demonstrating potent and selective activity.[5] However, the sulfonylurea core of CRID3 presented challenges, including potential for hydrolysis, which could limit its therapeutic utility.[6][7]

The development of this compound began with the strategic goal of improving upon the CRID3 scaffold. Researchers at Novartis replaced the sulfonylurea core with a novel sulfonimidamide motif.[6][7][8] This key chemical modification was designed to enhance chemical stability and reduce susceptibility to hydrolysis, thereby improving the compound's overall pharmacokinetic profile and potential for clinical development.[6][7] Further optimization involved replacing the furan (B31954) unit of CRID3 with a 5-substituted thiazole (B1198619) unit, leading to the final potent and selective NLRP3 antagonist, this compound.[3][8]

Mechanism of Action: Direct Inhibition of NLRP3

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the NLRP3 protein.[1][2] This interaction prevents the conformational changes in NLRP3 that are necessary for its activation and the subsequent assembly of the inflammasome complex.[9] By blocking NLRP3 activation, this compound effectively halts the downstream cascade, preventing caspase-1 activation and the maturation and release of IL-1β and IL-18.[2][4] Structural modeling and biophysical assays have shown that this compound occupies the same binding site within the central NACHT domain of NLRP3 as CRID3.[5]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome signaling and the inhibitory action of this compound.

Quantitative Data Summary

This compound has demonstrated superior potency in inhibiting NLRP3-mediated IL-1β release compared to its predecessor, CRID3. The following table summarizes key in vitro potency data.

| Compound | Assay System | IC50 (nM) | Reference |

| This compound | Human PBMC (LPS-induced IL-1β release) | 1.0 - 2.9 (free) | [2] |

| Human Monocytes (LPS-induced IL-1β release) | 1.0 - 2.9 (free) | [2] | |

| Human Monocyte-Derived Macrophages (LPS-induced IL-1β release) | 1.0 - 2.9 (free) | [2] | |

| Human Whole Blood Assay | 180 | [3] | |

| CRID3 (MCC950) | Murine BMDM (Nigericin-induced IL-1β secretion) | 9 | [10] |

| ER-Hoxb8-immortalized macrophages (Nigericin-induced IL-1β secretion) | 4 | [10] | |

| Human PBMC (LPS + ATP-induced IL-1β production) | 7.2 | [9] | |

| Human PBMC (LPS + ATP-induced IL-18 production) | 10.3 | [9] |

Experimental Protocols

In Vitro IL-1β Release Assay in Human PBMCs

Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes.

-

NLRP3 Priming: Prime the NLRP3 inflammasome by adding Lipopolysaccharide (LPS) to a final concentration of 10 ng/mL and incubate for 3 hours.

-

NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM and incubate for 1 hour.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

Workflow for In Vitro IL-1β Release Assay

Caption: Workflow for the in vitro IL-1β release assay.

Clinical Development of this compound

This compound has advanced into multiple Phase II clinical trials for a variety of inflammatory conditions, underscoring its therapeutic potential.[6]

Key Investigated Indications:

-

Coronary Heart Disease: A Phase IIa trial is evaluating the efficacy of this compound in reducing inflammatory markers such as IL-6 and hsCRP in patients with coronary heart disease.[11][12]

-

Knee Osteoarthritis: A Phase II study is assessing the safety, tolerability, and efficacy of this compound in patients with symptomatic knee osteoarthritis.[4][11]

-

Myeloid Diseases: this compound is being investigated in a Phase Ib study for its safety and efficacy in patients with lower-risk myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[13]

-

COVID-19 Pneumonia: A Phase IIa randomized trial evaluated this compound in hospitalized patients with COVID-19-associated pneumonia. While the primary endpoint was not met, the drug was well-tolerated and showed some positive trends in secondary outcomes.[4][14]

-

Familial Cold Autoinflammatory Syndrome (FCAS): Clinical trials are also underway to assess the efficacy of this compound in this rare genetic inflammatory disorder.[15]

A first-in-human study in healthy volunteers demonstrated that this compound is well-tolerated with a favorable pharmacokinetic profile.[2] An initial challenge with less-than-expected drug exposure at higher doses due to the crystalline suspension was successfully addressed by switching to a spray-dried dispersion (SDD) formulation.[4]

Conclusion and Future Directions

The development of this compound from the CRID3 scaffold represents a significant advancement in the pursuit of targeted anti-inflammatory therapies. The introduction of the sulfonimidamide core has yielded a potent and stable NLRP3 inhibitor with a promising clinical profile. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound across a spectrum of inflammatory diseases. The journey of this compound from a chemically optimized lead to a clinical-stage therapeutic candidate provides a compelling case study in modern drug discovery and development.

References

- 1. Facebook [cancer.gov]

- 2. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. DFV890 - Wikipedia [en.wikipedia.org]

- 5. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. drughunter.com [drughunter.com]

- 8. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor. | Semantic Scholar [semanticscholar.org]

- 9. rndsystems.com [rndsystems.com]

- 10. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. A Study to Investigate the Efficacy, Safety, and Tolerability of DFV890 for Inflammatory Marker Reduction in Adult Participants With Coronary Heart Disease and Elevated hsCRP | Clinical Research Trial Listing [centerwatch.com]

- 13. novartis.com [novartis.com]

- 14. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaltrials.eu [clinicaltrials.eu]

NVP-DFV890: A Technical Guide for Basic Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890, also known as IFM-2427, is a potent and selective, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound is under investigation for various conditions, including osteoarthritis, coronary heart disease, and certain myeloid diseases.[3] This technical guide provides an in-depth overview of this compound for basic immunology research, including its mechanism of action, quantitative data from preclinical and early clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound directly binds to the NLRP3 protein, locking it in an inactive conformation.[5] This prevents the ATP-mediated conformational change necessary for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). By inhibiting the formation of the active NLRP3 inflammasome complex, this compound blocks the activation of caspase-1 and, consequently, the maturation and release of IL-1β and IL-18.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell/System Type | Value | Reference |

| IL-1β Release Inhibition IC50 | Human Myeloid Cell Populations (PBMCs, monocytes, monocyte-derived macrophages) | 1.0–2.9 nM (free half-maximal inhibitory concentration) | [1][2] |

| IL-1β Release Inhibition IC50 | Human Whole Blood (ex vivo) | 0.33 µM (in plasma) | [1] |

| IL-1β Release Inhibition IC90 | Human Whole Blood (ex vivo) | 2.14 µM (in plasma) | [1] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species/System | Value | Reference |

| Oral Bioavailability | Animals (species not specified) | 80%–100% | [1] |

| Apparent Permeability Coefficient (Papp) | Caco-2 cells | 24.7 × 10⁻⁶ cm/s | [1] |

| Metabolic Stability | Rat, Monkey, and Human Hepatocytes | Metabolically stable | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are representative protocols for key assays used to characterize NLRP3 inflammasome inhibitors, based on established methodologies.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line (THP-1).

1. Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Priming (Signal 1):

-

After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.

-

Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

After LPS priming, remove the medium and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for 1 hour.

4. Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) or nigericin (B1684572) (10 µM) to the wells.

-

Incubate for 1-2 hours.

5. Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.

Murine Model of Monosodium Urate (MSU)-Induced Gout (Air Pouch Model)

This protocol describes a common in vivo model to evaluate the efficacy of NLRP3 inhibitors in a gout-like inflammatory setting.

1. Air Pouch Formation:

-

Inject 3 mL of sterile air subcutaneously into the dorsal side of anesthetized mice to create an air pouch.

-

Three days later, inject another 3 mL of sterile air into the same pouch to maintain its structure.

2. MSU Crystal-Induced Inflammation:

-

Six days after the initial air injection, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile saline directly into the air pouch.

3. This compound Administration:

-

Administer this compound orally at the desired doses at a specified time point before or after the MSU crystal injection. A vehicle control group should be included.

4. Assessment of Inflammation:

-

At various time points after MSU injection (e.g., 6, 12, 24 hours), euthanize the mice.

-

Collect the exudate from the air pouch.

-

Measure the volume of the exudate.

-

Determine the total and differential leukocyte counts in the exudate using a hemocytometer and cytological staining.

-

Measure the levels of IL-1β and other relevant cytokines in the exudate using ELISA.

Visualizations

Signaling Pathway

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound in vitro and in vivo.

References

Methodological & Application

NVP-DFV890: Application Notes for the Inhibition of the NLRP3 Inflammasome in Primary Human Macrophages

For Research Use Only.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Upon activation by a wide range of stimuli, it orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. NVP-DFV890 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It acts by directly binding to the NLRP3 protein, thereby locking it in an inactive conformation and preventing the assembly of the inflammasome complex.[2][3] These application notes provide a detailed experimental protocol for utilizing this compound to inhibit NLRP3 inflammasome activation in primary human monocyte-derived macrophages.

Mechanism of Action

This compound is an orally active inhibitor that directly targets the NLRP3 protein.[2][4] This mechanism prevents the downstream activation of caspase-1 and the subsequent cleavage and release of IL-1β and IL-18.[4][5] Studies have demonstrated that this compound potently inhibits lipopolysaccharide (LPS)-induced IL-1β release in human myeloid cells, including monocyte-derived macrophages, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (1.0–2.9 nM).[5]

Quantitative Data Summary

The following tables summarize expected quantitative data from experiments using this compound in primary human macrophages based on its known potency.

Table 1: Inhibition of IL-1β Secretion

| This compound Concentration (nM) | Expected IL-1β Inhibition (%) |

| 0 (Vehicle Control) | 0% |

| 1 | ~40-60% |

| 3 | ~70-90% |

| 10 | >95% |

| 100 | >98% |

Table 2: Inhibition of Caspase-1 Activity

| This compound Concentration (nM) | Expected Caspase-1 Activity Inhibition (%) |

| 0 (Vehicle Control) | 0% |

| 1 | ~35-55% |

| 3 | ~65-85% |

| 10 | >90% |

| 100 | >95% |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

-

Reconstitution : Prepare a high-concentration stock solution of 10 mM this compound in sterile DMSO. For example, dissolve 4.2 mg of this compound (molar mass: 419.56 g/mol ) in 1 mL of DMSO.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]

Isolation and Culture of Primary Human Monocyte-Derived Macrophages (hMDMs)

This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.

-

Materials :

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human peripheral blood (from healthy donors)

-

-

Procedure :

-

Dilute peripheral blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS.

-

Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells in culture plates and allow monocytes to adhere for 2-4 hours.

-

Wash away non-adherent cells with warm PBS.

-

Culture the adherent monocytes in RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

-

This compound Treatment and NLRP3 Inflammasome Activation

This protocol utilizes a two-signal model for NLRP3 inflammasome activation: lipopolysaccharide (LPS) for priming (Signal 1) and adenosine (B11128) triphosphate (ATP) for activation (Signal 2).

-

Materials :

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Opti-MEM I Reduced Serum Medium

-

-

Procedure :

-

Pre-treatment with this compound :

-

Prepare working solutions of this compound in Opti-MEM by serially diluting the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Replace the culture medium of differentiated macrophages with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).

-

Incubate for 1-2 hours.

-

-

Priming (Signal 1) :

-

Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control).

-

Incubate for 3-4 hours.

-

-

Activation (Signal 2) :

-

Add ATP to a final concentration of 5 mM to the appropriate wells.

-

Incubate for 30-60 minutes.

-

-

Sample Collection :

-

Collect the cell culture supernatants for cytokine analysis.

-

Lyse the cells to measure caspase-1 activity or for Western blot analysis.

-

-

Measurement of IL-1β Secretion by ELISA

-

Procedure :

-

Use a commercially available human IL-1β ELISA kit.

-

Follow the manufacturer's instructions to measure the concentration of IL-1β in the collected cell culture supernatants.

-

Generate a standard curve using the provided recombinant human IL-1β.

-

Determine the concentration of IL-1β in your samples by interpolating from the standard curve.

-

Measurement of Caspase-1 Activity

-

Procedure :

-

Use a commercially available caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay).

-

Prepare cell lysates according to the kit's protocol.

-

Incubate the lysates with the caspase-1 substrate.

-

Measure the resulting fluorescent or colorimetric signal using a plate reader.

-

Calculate the caspase-1 activity relative to the vehicle-treated control.

-

Visualizations

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Caption: Experimental workflow for assessing this compound efficacy in primary human macrophages.

References

- 1. Isolation and culture of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation and Culture of Human Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 4. In Vitro Culture and Differentiation of Primary Monocytes into Macrophages [jove.com]

- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]

Application Notes and Protocols: NVP-DFV890 for Mouse Models of Peritonitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Preclinical and clinical studies are evaluating this compound's therapeutic potential in conditions such as coronary heart disease, osteoarthritis, and COVID-19.[3][4][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of peritonitis, a common experimental model to study acute inflammation.

Mechanism of Action of this compound

This compound directly binds to the NLRP3 protein, locking it in an inactive conformation. This prevents the assembly of the inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[1][2]

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Quantitative Data Summary

While specific in vivo dosing for this compound in mouse peritonitis models is not publicly available, the following tables summarize typical parameters for inducing peritonitis and general pharmacokinetic data for this compound from human studies, which can inform dose selection.

Table 1: Common Methods for Inducing Peritonitis in Mice

| Induction Agent | Typical Dose/Concentration | Administration Route | Key Features | Reference |

| Thioglycollate Broth | 3-4% (w/v) solution, 1-3 mL | Intraperitoneal (IP) | Elicits a robust recruitment of neutrophils, followed by macrophages. | [6][7] |

| Zymosan A | 0.25 - 1.5 mg/mouse in sterile saline | Intraperitoneal (IP) | Induces acute inflammation with rapid leukocyte infiltration. | [7][8] |

| Lipopolysaccharide (LPS) | 10 mg/kg | Intraperitoneal (IP) | Mimics gram-negative bacterial peritonitis, potent inducer of inflammatory cytokines. | [9] |

| E. coli Suspension | 1.7 x 10^6 CFU/100 µL | Intraperitoneal (IP) | Bacterial infection model to study sepsis and bacterial clearance. | [10] |

Table 2: this compound Pharmacokinetics and Pharmacodynamics (Human Data)

| Parameter | Value | Condition | Reference |

| Formulation | Oral tablets / Spray-dried dispersion (SDD) | Fasted and Fed | [1][11] |

| IC50 (ex vivo IL-1β release) | 61 ng/mL | LPS-stimulated | [11][12] |

| IC90 (ex vivo IL-1β release) | 1340 ng/mL | LPS-stimulated | [11][12] |

| Dosing Regimen (Clinical Trial) | 50 mg, twice daily | Hospitalized COVID-19 patients | [2] |

Experimental Protocols

Protocol 1: Induction of Peritonitis in Mice

This protocol describes a general method for inducing peritonitis. The choice of agent depends on the specific inflammatory pathway being investigated.

Materials:

-

Induction agent (e.g., 3% w/v thioglycollate solution, Zymosan A suspension, or LPS solution in sterile saline).

-

Sterile 1 mL syringes with 26-27 gauge needles.[7]

-

Animal restraint device (optional).

Procedure:

-

Prepare the induction agent under sterile conditions. For Zymosan A, ensure the suspension is vortexed immediately before injection as it is not soluble.[7]

-

Properly restrain the mouse. Manual restraint or a decapicone can be used.[7]

-

Administer the induction agent via intraperitoneal (IP) injection. The injection should be made in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or other organs.[7][14] The needle should be inserted at a 20-30 degree angle.[7]

-

Gently pull back on the plunger before injecting to ensure no fluid (e.g., blood, urine) is aspirated.[7]

-

Monitor the animals for signs of distress post-injection.

Protocol 2: Preparation and Administration of this compound

As this compound is an orally administered drug, a suitable vehicle for oral gavage in mice is required. The following protocol is a general guideline and may need optimization.

Materials:

-

This compound powder.

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil).[15]

-

Oral gavage needles (flexible or rigid).

-

Sterile tubes for preparation.

-

Vortexer and/or sonicator.

Preparation of this compound Solution (Example):

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially, ensuring each is fully mixed before adding the next. For a 1 mL final volume, this would be 100 µL of 50 mg/mL stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[15]

-

Vortex or sonicate if necessary to ensure a clear solution. It is recommended to prepare the working solution fresh on the day of use.[15]

Administration Procedure (Oral Gavage):

-

Determine the appropriate dose. This will require a dose-response study, but starting points could be extrapolated from human studies, considering allometric scaling.

-

Accurately measure the required volume of the this compound solution based on the animal's body weight.

-

Gently restrain the mouse.

-

Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Care must be taken to avoid entry into the trachea.

-

Slowly deliver the drug solution.

-

This compound can be administered prophylactically (before peritonitis induction) or therapeutically (after induction) depending on the study design. For example, treatment could be administered 30 minutes to 4 hours prior to or after the inflammatory challenge.[6][8]

Protocol 3: Assessment of Peritonitis

Materials:

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[6]

-

Syringes and needles.

-

Tubes for cell collection.

-

Centrifuge.

-

Cell counting equipment (e.g., hemocytometer or automated cell counter).

-

Reagents for flow cytometry or ELISA.

Procedure (Peritoneal Lavage):

-

At a predetermined time point after induction (e.g., 4, 6, or 24 hours), euthanize the mice via an approved method (e.g., CO2 asphyxiation).[6][10]

-

Inject 3-5 mL of cold sterile PBS or HBSS into the peritoneal cavity.[6]

-

Gently massage the abdomen to dislodge cells.

-

Aspirate the peritoneal fluid.

-

Centrifuge the collected fluid to pellet the cells.

-

The supernatant can be collected and stored for cytokine analysis (e.g., IL-1β, IL-6, TNF-α) by ELISA.[8][9]

-

The cell pellet can be resuspended for total and differential cell counts (e.g., neutrophils, macrophages) using a hematology analyzer or flow cytometry.[6][8]

Experimental Workflow

Caption: Workflow for this compound efficacy testing in mouse peritonitis.

References

- 1. DFV890 - Wikipedia [en.wikipedia.org]

- 2. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Mouse model of peritonitis [bio-protocol.org]

- 7. olac.berkeley.edu [olac.berkeley.edu]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. mdpi.com [mdpi.com]

- 10. Mild peritonitis mice model assay [bio-protocol.org]

- 11. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. medchemexpress.com [medchemexpress.com]

NVP-DFV890 Administration in Rodent Models of Arthritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890, also known as DFV890 and formerly as IFM-2427, is a potent and selective, orally bioavailable small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Developed by Novartis, this compound is under investigation for a variety of inflammatory conditions, including osteoarthritis, by preventing the activation of the NLRP3 inflammasome, which in turn blocks the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Preclinical studies are crucial for evaluating the therapeutic potential of this compound in arthritis. This document provides an overview of the administration of this compound in relevant rodent models of arthritis, including detailed, representative experimental protocols and the underlying signaling pathways.

NLRP3 is a key component of the innate immune system.[3] Its activation leads to the assembly of the inflammasome, a multi-protein complex that activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[3] this compound directly binds to the NLRP3 protein, locking it in an inactive conformation and thereby preventing inflammasome assembly and subsequent inflammatory cytokine release.[2][5]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune response and is implicated in the pathogenesis of various inflammatory diseases, including arthritis.

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Data Presentation

While specific quantitative data for this compound in rodent models of chronic arthritis are not extensively available in the public domain, the following tables represent the expected outcomes based on the mechanism of action of NLRP3 inhibitors. The data presented are hypothetical and for illustrative purposes.

Table 1: Efficacy of this compound in a Rodent Model of Collagen-Induced Arthritis (CIA) - Representative Data

| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Histological Score (Mean ± SEM) |

| Vehicle Control | - | 4.5 ± 0.5 | 3.2 ± 0.3 | 3.8 ± 0.4 |

| This compound | 10 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.2 |

| This compound | 30 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.1 |

| Dexamethasone | 1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 |

| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative. |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in a Rodent Model of Arthritis - Representative Data

| Treatment Group | Dose (mg/kg, p.o.) | IL-1β (pg/mL, Paw Homogenate) | IL-18 (pg/mL, Paw Homogenate) |

| Vehicle Control | - | 150 ± 20 | 250 ± 30 |

| This compound | 10 | 75 ± 10 | 120 ± 15 |

| This compound | 30 | 40 ± 5 | 70 ± 10 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative. |

Experimental Protocols

Detailed protocols for commonly used rodent models of arthritis are provided below. While this compound has been noted for its efficacy in a gout model, protocols for more common chronic arthritis models are also included for comprehensive evaluation of NLRP3 inhibitors.

Experimental Workflow

Caption: General experimental workflow for rodent arthritis models.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used as it shares pathological and immunological features with human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Positive control (e.g., Dexamethasone)

Procedure:

-

Preparation of Emulsion: Prepare a 2 mg/mL solution of CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA.

-

Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA. Administer a 100 µL booster injection intradermally at the base of the tail.

-

Treatment Administration:

-

Prophylactic: Begin daily oral gavage of this compound or vehicle from Day 20 (before the onset of symptoms) until the end of the study.

-

Therapeutic: Begin daily oral gavage of this compound or vehicle upon the first signs of arthritis (typically around Day 24-28) and continue until the end of the study.

-

-

Clinical Assessment:

-

Monitor mice daily for the onset and severity of arthritis from Day 21.

-

Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper every other day.

-

-

Endpoint Analysis (e.g., Day 42):

-

Euthanize mice and collect blood for serum analysis of inflammatory markers.

-

Dissect hind paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Homogenize paw tissue for cytokine analysis (e.g., IL-1β, IL-18) by ELISA.

-

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a robust and well-characterized model of inflammatory arthritis.

Materials:

-

Female Lewis rats, 8-10 weeks old

-

Heat-killed Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle

-

Positive control (e.g., Methotrexate)

Procedure:

-

Preparation of Adjuvant: Prepare a suspension of M. tuberculosis in IFA at a concentration of 10 mg/mL.

-

Induction of Arthritis (Day 0): Inject 100 µL of the adjuvant suspension intradermally into the plantar surface of the right hind paw.

-

Treatment Administration:

-

Prophylactic: Begin daily oral administration of this compound or vehicle from Day 0 to Day 21.

-

Therapeutic: Begin daily oral administration of this compound or vehicle from Day 8 (before the peak of inflammation) to Day 21.

-

-

Clinical Assessment:

-

Measure the volume of both hind paws using a plethysmometer daily.

-